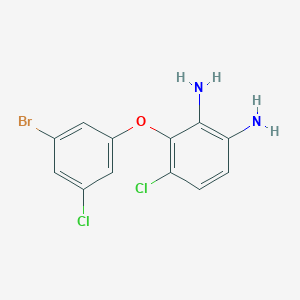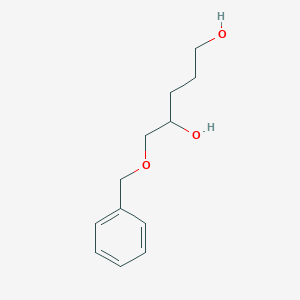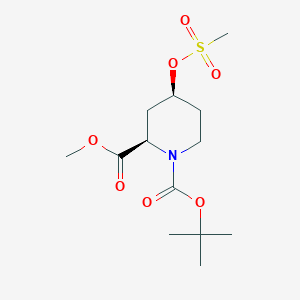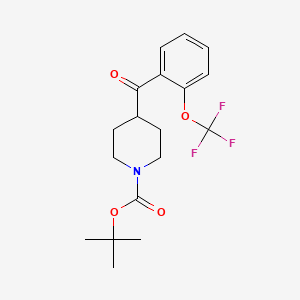
Methyl 3-(4-bromophenoxy)-5-isopropoxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-(4-bromophenoxy)-5-isopropoxybenzoate is an organic compound that belongs to the class of phenoxybenzoic acid derivatives This compound is characterized by the presence of a bromine atom attached to a phenoxy group, an isopropoxy group, and a benzoic acid methyl ester moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4-bromophenoxy)-5-isopropoxybenzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Esterification: The conversion of the carboxylic acid group to a methyl ester using methanol and an acid catalyst, such as sulfuric acid, under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-(4-bromophenoxy)-5-isopropoxybenzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or thiourea in the presence of a base like potassium carbonate.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution: Formation of new derivatives with different functional groups replacing the bromine atom.
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with fewer oxygen-containing functional groups.
Hydrolysis: Formation of the corresponding carboxylic acid.
Wissenschaftliche Forschungsanwendungen
Methyl 3-(4-bromophenoxy)-5-isopropoxybenzoate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as anti-inflammatory or antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Methyl 3-(4-bromophenoxy)-5-isopropoxybenzoate involves its interaction with specific molecular targets and pathways. The bromine atom and other functional groups in the compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromophenylacetic acid: A compound with a similar bromine-substituted phenyl group.
Phenoxyacetic acid derivatives: Compounds with similar phenoxy groups but different substituents.
Isopropoxybenzoic acid derivatives: Compounds with similar isopropoxy and benzoic acid moieties.
Uniqueness
Methyl 3-(4-bromophenoxy)-5-isopropoxybenzoate is unique due to the specific combination of functional groups, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C17H17BrO4 |
|---|---|
Molekulargewicht |
365.2 g/mol |
IUPAC-Name |
methyl 3-(4-bromophenoxy)-5-propan-2-yloxybenzoate |
InChI |
InChI=1S/C17H17BrO4/c1-11(2)21-15-8-12(17(19)20-3)9-16(10-15)22-14-6-4-13(18)5-7-14/h4-11H,1-3H3 |
InChI-Schlüssel |
RUGYVURJCPCMQV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC1=CC(=CC(=C1)OC2=CC=C(C=C2)Br)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(R)-t-butyl[1-phenyl-1-oxopropan-2-yl]carbamate](/img/structure/B8355553.png)




![1-[2-(2-Methyl-benzoimidazol-1-yl)-ethyl]-1H-pyrazol-4-ylamine](/img/structure/B8355594.png)



